2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-14-9-5-8-13(10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-6-3-2-4-7-12/h2-11H,1H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXVHRJXJZNYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-methoxybenzamido group distinguishes it from analogs with amino (e.g., ) or dichlorobenzamido (e.g., ) substituents. Methoxy groups enhance solubility compared to halogens but may reduce metabolic stability.
- Carboxamide vs.
Key Observations :
- The methoxy group in the target compound may balance solubility and target engagement, unlike dichlorobenzamido derivatives (e.g., ), which prioritize binding affinity over bioavailability.
- Phenyl vs. Alkyl Substituents : The 5-phenyl group in the target compound may enhance aromatic stacking interactions compared to methyl or isopropyl groups in other analogs (e.g., ).
Physicochemical and Crystallographic Properties
- Solubility : The carboxamide group improves water solubility relative to ester derivatives (e.g., ). Methoxy groups further enhance this property compared to halogenated analogs.
- Crystallinity : Tools like Mercury CSD 2.0 enable comparison of packing patterns. For example, diethyl dicarboxylate derivatives (e.g., ) exhibit tighter packing due to ester groups, whereas the target compound’s carboxamide may foster hydrogen-bonded networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
